molecular formula C14H16F2N2O2S B2853460 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396850-74-0

3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2853460
CAS No.: 1396850-74-0
M. Wt: 314.35
InChI Key: VMGLEXABCNZQIA-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a fluorinated aromatic sulfonamide compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several routes, including the following:

  • Starting from 3,5-difluorobenzenesulfonyl chloride: Reacting 3,5-difluorobenzenesulfonyl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine under basic conditions to form the target compound.

  • From 3,5-difluorobenzenesulfonic acid: Converting 3,5-difluorobenzenesulfonic acid to its corresponding chloride, followed by reaction with 4-(pyrrolidin-1-yl)but-2-yn-1-amine.

Industrial Production Methods: In an industrial setting, the synthesis would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

  • Reduction: Reduction reactions can target the pyrrolidine ring or the difluorophenyl group.

  • Substitution: Substitution reactions can occur at various positions on the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives, sulfonyl chlorides.

  • Reduction: Amine derivatives, reduced phenyl groups.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's structure suggests it may interact with specific molecular targets involved in cancer progression .

Case Study:

A related study demonstrated that thiazole-integrated compounds exhibited significant anticancer activity against various cell lines, suggesting that modifications to the sulfonamide structure can enhance efficacy. The presence of electron-withdrawing groups like fluorine may improve the compound's potency against cancer cells .

2. Antimicrobial Properties

Sulfonamides are known for their antibacterial properties. The introduction of fluorine atoms in this compound may enhance its antimicrobial activity by increasing lipophilicity and altering membrane permeability. Research into similar compounds has shown promising results against a range of bacterial strains .

Structure–Activity Relationship (SAR)

The structure–activity relationship is crucial in understanding how modifications to the compound affect its biological activity. The presence of the pyrrolidine ring is believed to contribute to enhanced interaction with biological targets. Studies have indicated that modifications to the aromatic ring and sulfonamide group can significantly influence the compound's pharmacological profile.

Modification Effect on Activity
Fluorine SubstitutionIncreases potency and bioavailability
Pyrrolidine Ring PresenceEnhances binding affinity to target proteins
Aromatic Ring SubstituentsAlters selectivity towards specific receptors

Mechanism of Action

The exact mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 3,5-Difluorobenzenesulfonamide: Similar structure but lacks the pyrrolidine and but-2-ynyl groups.

  • N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Similar structure but without the difluorophenyl group.

  • 3,5-Difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Similar but with a piperidine ring instead of pyrrolidine.

Uniqueness: The presence of both the difluorophenyl group and the pyrrolidine ring in 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide provides unique chemical and biological properties compared to its analogs.

Biological Activity

3,5-Difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of fluorine atoms and a pyrrolidine moiety may enhance its interaction with biological targets.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The incorporation of electron-withdrawing groups like fluorine is believed to enhance this activity.

2. Anticancer Potential
Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain sulfonamide derivatives have been shown to inhibit cell proliferation in HT29 colon cancer cells, suggesting that the sulfonamide moiety contributes to anticancer activity . The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence the potency of these compounds.

3. Mechanisms of Action
The proposed mechanisms of action for similar compounds include:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Interaction with Cellular Targets : Molecular dynamics simulations suggest that these compounds may interact with proteins involved in cell survival pathways, such as Bcl-2 .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Pyrrolidine DerivativesAntibacterialEffective against S. aureus and E. coli
Sulfonamide AnaloguesAnticancerInhibited growth in HT29 cells; IC50 values comparable to doxorubicin
3,5-Difluoro CompoundsCytotoxicitySignificant activity against multiple cancer cell lines

Properties

IUPAC Name

3,5-difluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2S/c15-12-9-13(16)11-14(10-12)21(19,20)17-5-1-2-6-18-7-3-4-8-18/h9-11,17H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGLEXABCNZQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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